Computational Binding Analysis of Melitidin and Simvastatin to HMG-CoA Reductase
Melitidin exhibits a high binding affinity for the HMG-CoA reductase (HMGR) enzyme, comparable to the synthetic statin drug simvastatin. Computational analysis using Density Functional Theory (DFT) revealed that melitidin interacts with the catalytic site of HMGR with a calculated binding energy of -13.2 kcal/mol, which is quantitatively similar to the -14.1 kcal/mol observed for simvastatin [1]. This demonstrates that melitidin's HMG moiety enables a direct, competitive inhibition mechanism analogous to that of a clinically established statin drug, a property absent in common citrus flavonoids.
| Evidence Dimension | In silico binding energy to HMG-CoA reductase |
|---|---|
| Target Compound Data | Melitidin: -13.2 kcal/mol |
| Comparator Or Baseline | Simvastatin: -14.1 kcal/mol |
| Quantified Difference | 0.9 kcal/mol (less favorable for melitidin) |
| Conditions | Density Functional Theory (DFT) computational model of HMGR active site |
Why This Matters
This data confirms melitidin's target engagement at the molecular level, justifying its selection as a tool compound for studying HMG-CoA reductase inhibition over non-HMG-bearing flavonoids.
- [1] Leopoldini, M., Malaj, N., Toscano, M., Sindona, G., & Russo, N. (2010). On the inhibitor effects of bergamot juice flavonoids binding to the 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) enzyme. Journal of Agricultural and Food Chemistry, 58(19), 10768-10773. View Source
